

Physical and chemical properties of 6-Methoxy-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 6-Methoxy-5-nitro-1H-indazole

Cat. No.: B121919

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An In-depth Technical Guide to 6-Methoxy-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core functionalized with a methoxy and a nitro group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Methoxy-5-nitro-1H-indazole**, including its synthesis, reactivity, and spectral characterization. Furthermore, it explores the potential biological activities of this class of compounds, drawing on data from related nitroindazole derivatives to highlight its therapeutic promise.

Chemical Identity and Physical Properties

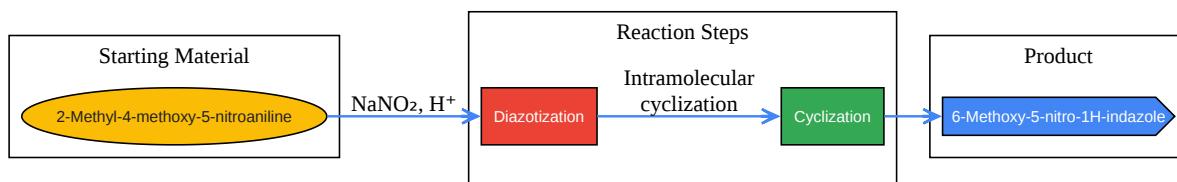
6-Methoxy-5-nitro-1H-indazole, with the CAS number 152626-75-0, possesses the molecular formula $C_8H_7N_3O_3$. While extensive experimental data on its physical properties are not widely published, data from commercial suppliers and related compounds allow for an estimation of its key characteristics. It is typically supplied as a solid.

Property	Value	Source
Molecular Weight	193.16 g/mol	--INVALID-LINK--
Molecular Formula	C ₈ H ₇ N ₃ O ₃	--INVALID-LINK--
CAS Number	152626-75-0	--INVALID-LINK--
Appearance	Solid (predicted)	Inferred from related compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Synthesis of 6-Methoxy-5-nitro-1H-indazole

A definitive, detailed experimental protocol for the synthesis of **6-Methoxy-5-nitro-1H-indazole** is not readily available in peer-reviewed literature. However, general synthetic strategies for substituted indazoles can be adapted for its preparation. A plausible synthetic route would involve the cyclization of a suitably substituted o-toluidine derivative.

A general representation of indazole synthesis from an o-toluidine precursor is outlined below:



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Figure 1: Plausible synthetic pathway for **6-Methoxy-5-nitro-1H-indazole**.

Experimental Protocol (Hypothetical)

A potential synthesis could be adapted from known procedures for similar indazoles:

- Nitration of 4-methoxy-2-methylaniline: The starting material, 4-methoxy-2-methylaniline, would first be nitrated to introduce the nitro group at the 5-position. This is a critical step that requires careful control of reaction conditions to ensure regioselectivity.
- Diazotization: The resulting 2-methyl-4-methoxy-5-nitroaniline would then undergo diazotization using a reagent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).
- Cyclization: The diazonium salt intermediate would then spontaneously cyclize, with the diazonium group attacking the methyl group to form the pyrazole ring of the indazole system.
- Purification: The crude product would be purified by recrystallization or column chromatography to yield pure **6-Methoxy-5-nitro-1H-indazole**.

Chemical Reactivity

The chemical reactivity of **6-Methoxy-5-nitro-1H-indazole** is dictated by the interplay of the indazole ring system, the electron-donating methoxy group, and the electron-withdrawing nitro group.

Reactivity of the Indazole Ring

The indazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be influenced by the directing effects of the existing methoxy and nitro groups. The methoxy group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.

Reactivity of the Nitro Group

The nitro group is susceptible to reduction to an amino group, which is a key transformation for the synthesis of various derivatives. This reduction can be achieved using a variety of reducing agents.

Figure 2: Reduction of the nitro group in **6-Methoxy-5-nitro-1H-indazole**.

Experimental Protocol: Reduction of the Nitro Group (General)

A general procedure for the reduction of a nitro group on an indazole ring is as follows:

- **Dissolution:** The nitroindazole is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
- **Addition of Catalyst:** A catalyst, such as palladium on carbon (Pd/C), is added to the solution.
- **Hydrogenation:** The mixture is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the reaction is complete (monitored by TLC or LC-MS).
- **Filtration and Concentration:** The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the aminoindazole derivative.

Spectroscopic Properties

Detailed spectroscopic data for **6-Methoxy-5-nitro-1H-indazole** are not readily available in the public domain. However, based on its structure, the expected spectral characteristics can be predicted.

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the methoxy group protons, and a signal for the N-H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the methoxy and nitro groups.
- **^{13}C NMR:** The carbon NMR spectrum will show signals for the carbon atoms of the indazole ring and the methoxy group. The chemical shifts will be characteristic of the aromatic and heteroaromatic carbons.
- **IR Spectroscopy:** The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring, C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic ring, and the symmetric and asymmetric stretching of the N-O bonds of the nitro group.

- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (193.16 g/mol).

Biological Activity and Potential Applications

While specific biological activity data for **6-Methoxy-5-nitro-1H-indazole** is limited, the broader class of nitroindazole derivatives has shown significant promise in various therapeutic areas. The presence of the nitro group is often crucial for their biological effects.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of nitroindazole derivatives against various cancer cell lines. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have demonstrated significant activity against the NCI-H460 lung carcinoma cell line, with IC_{50} values in the low micromolar range.^[1] This suggests that the 6-nitroindazole scaffold is a promising starting point for the development of novel anticancer agents.

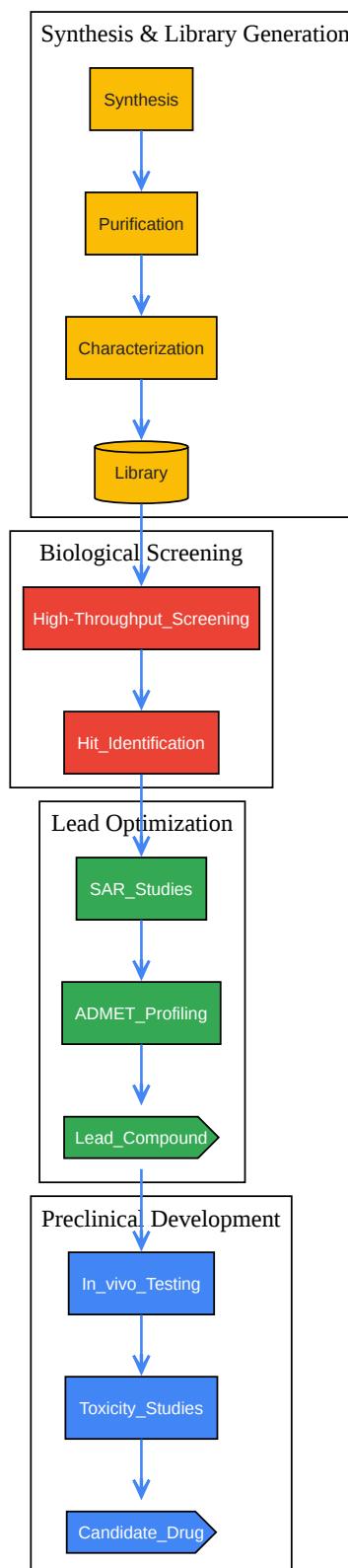
Antileishmanial and Antiparasitic Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents. These compounds have shown inhibitory activity against different *Leishmania* species. The nitro group is often a key pharmacophore in antiparasitic drugs, and its presence in the 6-position of the indazole ring appears to be favorable for this activity.

Antibacterial Activity

The antibacterial potential of nitroindazoles has also been explored. The general structural motif of nitroaromatic compounds is found in several antibacterial agents, and it is plausible that **6-Methoxy-5-nitro-1H-indazole** and its derivatives could exhibit activity against various bacterial strains.

The general workflow for the discovery of new drug candidates from a library of synthesized nitroindazole compounds can be visualized as follows:



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References

- 1. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
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